6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[3,2-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves the halogenation of pyrrolo[3,2-b]pyridine derivatives. One common method includes the use of N-oxide intermediates, which undergo regioselective chlorination followed by iodination . The reaction conditions often involve the use of palladium-catalyzed cyanation/reduction sequences to introduce the halogen atoms at specific positions on the pyrrolo[3,2-b]pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a potential inhibitor of specific enzymes.
Medicine: Research has shown its potential as a lead compound in the development of drugs targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine exerts its effects involves the inhibition of specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce their migration and invasion capabilities .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
- 3-Iodo-1H-pyrrolo[3,2-b]pyridine
- 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Uniqueness
6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific halogenation pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it exhibits potent inhibitory activity against FGFRs, making it a valuable lead compound for cancer therapy research .
Properties
IUPAC Name |
6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSLJIBVDEWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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